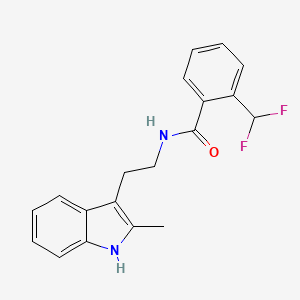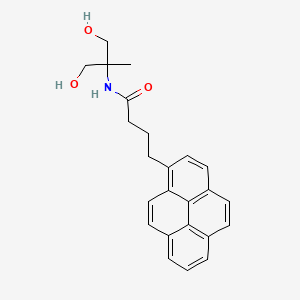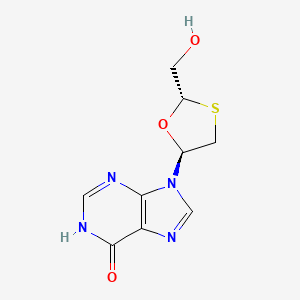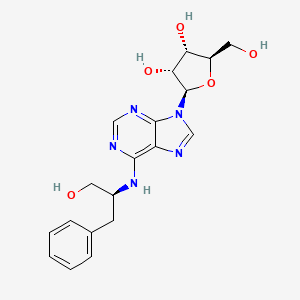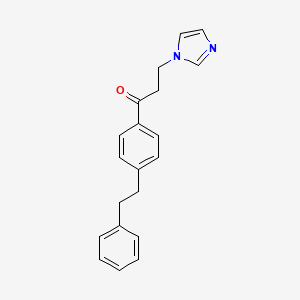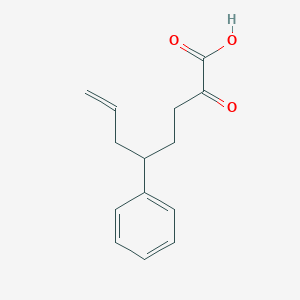
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a sulfonamide group and a long aliphatic chain ending in an amine group. The presence of these functional groups makes it a versatile molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloronaphthalene-1-sulfonyl chloride with 1,10-diaminodecane. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the naphthalene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro or imine derivatives, while reduction can convert it to a primary amine.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce nitro or amine derivatives .
Scientific Research Applications
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe to study cellular processes involving calcium/calmodulin signaling.
Medicine: Investigated for its potential as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical sensors .
Mechanism of Action
The mechanism of action of N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit calcium/calmodulin-dependent processes by binding to calmodulin, thereby preventing the activation of downstream signaling pathways. This inhibition can affect various cellular functions, including muscle contraction, cell division, and memory formation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(10-aminodecyl)-11-carbamylundecanoic acid: Another long-chain amine derivative with different functional groups.
1-(10-aminodecyl)pyridinium: A pyridinium-based compound with a similar aliphatic chain
Uniqueness
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and long aliphatic chain. This structure provides distinct chemical properties and biological activities, making it a valuable tool in various research fields .
Properties
CAS No. |
80467-76-1 |
|---|---|
Molecular Formula |
C20H29ClN2O2S |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H29ClN2O2S/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22/h9-14,23H,1-8,15-16,22H2 |
InChI Key |
JLUUJHIQVIXTGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




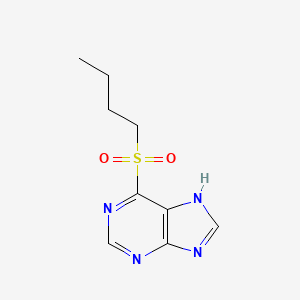

![3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12929977.png)
